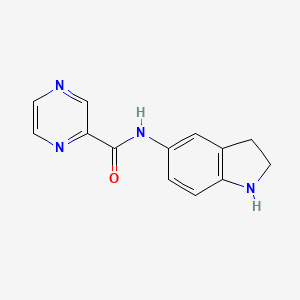
N-(indolin-5-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(indolin-5-yl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C13H12N4O. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of “N-(indolin-5-yl)pyrazine-2-carboxamide” consists of a pyrazine ring attached to an indole ring via a carboxamide group . The molecular weight of the compound is 240.26.Chemical Reactions Analysis
While specific chemical reactions involving “N-(indolin-5-yl)pyrazine-2-carboxamide” are not mentioned in the search results, indole derivatives have been studied extensively for their reactivity. The presence of a carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The compound “N-(indolin-5-yl)pyrazine-2-carboxamide” has a predicted density of 1.335±0.06 g/cm3 and a predicted boiling point of 363.3±42.0 °C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Carboxamide derivatives, including compounds similar to N-(indolin-5-yl)pyrazine-2-carboxamide, have been studied for their potential as corrosion inhibitors. In one study, carboxamide ligands demonstrated inhibitive performance for mild steel protection in hydrochloric acid solution, acting via adsorption at the metal/solution interface. These findings suggest potential applications of N-(indolin-5-yl)pyrazine-2-carboxamide in corrosion protection for metals in acidic environments (Erami et al., 2019).
Anticancer Activity
The molecular hybridization concept has led to the development of novel indole derivatives linked to the pyrazole moiety, including structures related to N-(indolin-5-yl)pyrazine-2-carboxamide, as antitumor agents. These compounds have shown good-to-excellent antitumor activity against various human cancer cell lines, suggesting their potential as strong anticancer candidate drugs (Hassan et al., 2021).
Supramolecular Assembly
Studies on cocrystals derived from pyrazinecarboxamide and various carboxylic acids have highlighted the role of carboxamide derivatives in influencing supramolecular assembly. These findings could inform the design of new pharmaceuticals and materials with tailored properties, leveraging the molecular interactions of compounds like N-(indolin-5-yl)pyrazine-2-carboxamide (Adalder et al., 2012).
Antimicrobial and Antifungal Activity
N-(indolin-5-yl)pyrazine-2-carboxamide-related structures have been synthesized and evaluated for antimicrobial and antifungal activity. These compounds, particularly those with specific substitutions, showed significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains, offering a basis for developing new antimycobacterial agents (Zítko et al., 2013).
Fluorescent Tracer Agents for Medical Diagnostics
Hydrophilic pyrazine-bis(carboxamides) derived from similar compounds have been evaluated as fluorescent glomerular filtration rate (GFR) tracer agents for real-time point-of-care measurement. This application underscores the potential of N-(indolin-5-yl)pyrazine-2-carboxamide derivatives in medical diagnostics, facilitating non-invasive monitoring of kidney function (Rajagopalan et al., 2011).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(12-8-14-5-6-16-12)17-10-1-2-11-9(7-10)3-4-15-11/h1-2,5-8,15H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYBPQSJRYJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(indolin-5-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2758199.png)
![N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2758200.png)
![8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2758201.png)
![1-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-cyclohexylpyrazine-2,3-dione](/img/structure/B2758205.png)
![6-(2-Methoxyphenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2758206.png)

![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide](/img/structure/B2758209.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2758210.png)

![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)
![5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride](/img/structure/B2758214.png)
![2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2758215.png)

![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)